5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole is a synthetic compound that combines elements of purine, ribofuranose, and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloropurine and 1H-benzimidazole.
Glycosylation: The ribofuranose moiety is introduced through a glycosylation reaction, where 2,3,5-tri-O-acetyl-beta-D-ribofuranose is reacted with the purine derivative.
Coupling: The benzimidazole ring is then coupled to the glycosylated purine under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Purification: Techniques such as chromatography to purify the final product.
Scalability: Adjusting reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine atoms on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Industry
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to active sites.
Modulate Pathways: Affect cellular pathways by interacting with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A related compound with similar chemical properties.
Benzimidazole Derivatives: Compounds with the benzimidazole ring structure.
Uniqueness
5,6-Dichloropurine-1-(2,3,5-tri-O-acetyl-beta-D-ribofuanosyl)-1H-benzimidazole is unique due to its combined structure of purine, ribofuranose, and benzimidazole, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O7/c1-8(23)26-6-15-16(27-9(2)24)17(28-10(3)25)18(29-15)22-7-21-13-4-11(19)12(20)5-14(13)22/h4-5,7,15-18H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAILZPSFJJOYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.